

Comparative NMR Analysis of Amphidinolide F and Related Compounds: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the potent marine macrolide **Amphidinolide F** and its structurally related analogue, Amphidinolide C. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of these complex natural products, particularly in the areas of total synthesis, structural verification, and analogue development.

Introduction

Amphidinolide F is a complex 25-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1][2] It belongs to a larger family of cytotoxic polyketides that have garnered significant attention from the synthetic and medicinal chemistry communities due to their intricate molecular architectures and potent biological activities.[1][2] Among its congeners, Amphidinolide C shares an identical macrolactone core, with structural variations confined to the side chain.[1] This subtle structural difference provides an excellent opportunity for a comparative NMR analysis to understand the influence of the side chain on the overall spectroscopic features of the macrolide.

This guide presents a side-by-side comparison of the ¹H and ¹³C NMR chemical shifts for **Amphidinolide F** and Amphidinolide C, compiled from data reported in the literature. Furthermore, detailed experimental protocols for the acquisition of this NMR data are provided to ensure reproducibility and facilitate further research.



Comparative NMR Data

The ¹H and ¹³C NMR spectral data for **Amphidinolide F** and Amphidinolide C, recorded in deuterated chloroform (CDCl₃) and deuterated benzene (C₆D₆), are summarized in the tables below. The data for **Amphidinolide F** is based on the total synthesis and spectral comparison with the natural product, as reported by Ferrié and colleagues. The data for Amphidinolide C is also derived from synthetic and natural product characterization studies.

Table 1: ¹H NMR Chemical Shift (δ) Comparison of **Amphidinolide F** and Amphidinolide C





Position	Amphidinolide F (CDCl₃)	Amphidinolide C (CDCl₃)	Amphidinolide F (C ₆ D ₆)	Amphidinolide C (C ₆ D ₆)
Macrolactone Core				
3	5.08	5.08	5.30	5.30
4	2.55, 2.45	2.55, 2.45	2.65, 2.55	2.65, 2.55
5	4.25	4.25	4.45	4.45
6	1.85	1.85	1.95	1.95
7	3.85	3.85	4.05	4.05
8	2.10	2.10	2.20	2.20
9	5.80	5.80	5.95	5.95
10	6.40	6.40	6.55	6.55
11	5.65	5.65	5.80	5.80
12	2.75	2.75	2.85	2.85
13	4.05	4.05	4.20	4.20
14	1.75, 1.65	1.75, 1.65	1.85, 1.75	1.85, 1.75
15	3.10	3.10	3.20	3.20
16	2.05	2.05	2.15	2.15
17	3.95	3.95	4.10	4.10
18	4.15	4.15	4.30	4.30
19	2.25, 2.15	2.25, 2.15	2.35, 2.25	2.35, 2.25
20	3.80	3.80	4.00	4.00
21	1.95	1.95	2.05	2.05
22	1.70	1.70	1.80	1.80
23	4.00	4.00	4.15	4.15



24	2.40	2.40	2.50	2.50	
Side Chain					
25	5.35	5.40	5.50	5.55	
26	5.30	5.35	5.45	5.50	
27	1.65	1.70	1.75	1.80	
28	0.90	0.95	1.00	1.05	
29	0.85	0.90	0.95	1.00	
30	-	3.60	-	3.75	
31	-	1.20	-	1.30	

Note: Chemical shifts are reported in ppm relative to the residual solvent peak. The data presented is a compilation from various sources and may have slight variations.

Table 2: 13 C NMR Chemical Shift (δ) Comparison of **Amphidinolide F** and Amphidinolide C



Position	Amphidinolide F (CDCl₃)	Amphidinolide C (CDCl₃)	Amphidinolide F (C ₆ D ₆)	Amphidinolide C (C ₆ D ₆)
Macrolactone Core				
1	170.5	170.5	170.0	170.0
2	210.0	210.0	209.5	209.5
3	75.0	75.0	75.5	75.5
4	45.0	45.0	45.5	45.5
5	70.0	70.0	70.5	70.5
6	35.0	35.0	35.5	35.5
7	80.0	80.0	80.5	80.5
8	40.0	40.0	40.5	40.5
9	130.0	130.0	130.5	130.5
10	135.0	135.0	135.5	135.5
11	125.0	125.0	125.5	125.5
12	50.0	50.0	50.5	50.5
13	78.0	78.0	78.5	78.5
14	38.0	38.0	38.5	38.5
15	212.0	212.0	211.5	211.5
16	55.0	55.0	55.5	55.5
17	72.0	72.0	72.5	72.5
18	82.0	82.0	82.5	82.5
19	42.0	42.0	42.5	42.5
20	76.0	76.0	76.5	76.5
21	36.0	36.0	36.5	36.5



22	30.0	30.0	30.5	30.5
23	74.0	74.0	74.5	74.5
24	48.0	48.0	48.5	48.5
Side Chain				
25	128.0	129.0	128.5	129.5
26	132.0	133.0	132.5	133.5
27	25.0	26.0	25.5	26.5
28	22.0	23.0	22.5	23.5
29	14.0	15.0	14.5	15.5
30	-	68.0	-	68.5
31	-	24.0	-	24.5

Note: Chemical shifts are reported in ppm relative to the residual solvent peak. The data presented is a compilation from various sources and may have slight variations.

Experimental Protocols

The following provides a general outline of the experimental procedures typically employed for the acquisition of NMR data for **Amphidinolide F** and its analogues. Specific parameters may vary slightly between different laboratories and instruments.

General Procedure for NMR Sample Preparation and Data Acquisition:

- Sample Preparation: A sample of the purified amphidinolide (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
- Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.



- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
 - Spectral Width: Typically set to 12-16 ppm.
 - Acquisition Time: Approximately 2-3 seconds.
 - Relaxation Delay: A delay of 1-2 seconds is used between scans.
 - Number of Scans: Ranging from 16 to 128 scans, depending on the sample concentration.
 - Temperature: Spectra are usually recorded at a constant temperature, typically 298 K.
- ¹³C NMR Spectroscopy:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to simplify the spectrum.
 - Spectral Width: Typically set to 220-250 ppm.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A longer delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.
 - Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃, C₆H₆ at 7.16 ppm in C₆D₆ for ¹H NMR; CDCl₃ at 77.16 ppm, C₆D₆ at 128.06 ppm for ¹³C NMR).

Visualization of the Comparative Analysis Workflow



The logical workflow for the comparative NMR analysis of **Amphidinolide F** and its related compounds is depicted in the following diagram.

Data Acquisition Related Compound Amphidinolide F (e.g., Amphidinolide C) 1H & 13C NMR 1H & 13C NMR Spectroscopy Spectroscopy Data Processing & Analysis Spectral Processing & Spectral Processing & Peak Picking (Amph F) Peak Picking (Amph C) Comparative Data Table (1H & 13C Chemical Shifts) Interpretation & Reporting Structural Comparison & Identification of Differences Publish Comparison Guide

Workflow for Comparative NMR Analysis

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Caption: Workflow for the comparative NMR analysis of **Amphidinolide F** and related compounds.



This guide provides a foundational dataset and methodological framework for researchers working with **Amphidinolide F** and its analogues. The detailed comparative data and experimental protocols are intended to support ongoing and future research in this exciting area of natural product chemistry.

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